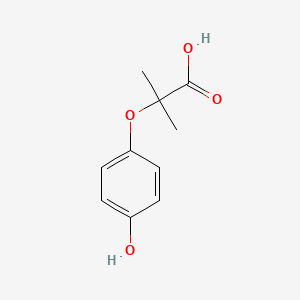

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMPYSRJBOXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217960 | |

| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-64-0 | |

| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid typically involves the hydroxylation of 2-phenoxypropionic acid at the C-4 position. This can be achieved through chemical methods or biosynthesis using microorganisms with hydroxylase activity . One common chemical method involves the use of supported copper chloride catalysts under micro-pressure conditions at temperatures between 150°C and 160°C .

Industrial Production Methods

In industrial settings, the production of this compound often employs biosynthetic routes due to their higher selectivity, mild reaction conditions, and environmentally friendly processes. For instance, the fungus Beauveria bassiana has been used to produce this compound through static cultivation and the addition of reactive oxygen species .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone-type compounds.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of carboxylic acids.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone-type compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Agricultural Applications

The primary application of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid lies in its role as an herbicide intermediate:

- Selective Herbicide : This compound is integral to the production of selective herbicides that target gramineous weeds while being safe for crops and livestock. Its low dosage requirement enhances its appeal in sustainable agricultural practices .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Mechanism of Action | Target Weeds |

|---|---|---|

| Diclofop-methyl | Inhibition of fatty acid synthesis | Grasses |

| Clodinafop-propargyl | Inhibition of acetyl-CoA carboxylase | Grasses |

| Fenflurazon | Photosynthesis inhibitor | Broadleaf weeds |

Pharmaceutical Applications

In addition to its agricultural uses, this compound has shown promise in pharmaceutical research:

- Metabolite Studies : As a metabolite of fenofibrate, it plays a crucial role in understanding drug metabolism and efficacy. Studies have demonstrated its potential in enhancing lipid-lowering effects while minimizing side effects associated with primary drugs .

- Antimicrobial Properties : Recent research has explored derivatives of this compound as potential antimicrobial agents against multi-drug resistant pathogens. Certain derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, indicating that they could serve as scaffolds for developing new antibiotics .

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. faecalis |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | 1-8 | 0.5-2 |

| Dimethylpyrazole derivative | 32 | 64 |

Case Studies

Several studies highlight the effectiveness and potential applications of this compound:

- Case Study on Herbicide Efficacy : Research indicated that herbicides derived from this compound effectively controlled weed populations in rice fields without harming the crop yield. Field trials demonstrated a reduction in weed biomass by over 90% with minimal application rates .

- Pharmaceutical Development : A study focusing on the metabolite's role showed that it could enhance the bioavailability of fenofibrate when administered together, leading to improved lipid profiles in animal models .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of herbicides, it acts as an intermediate that undergoes hydroxylation by microbial enzymes . The hydroxylation process is facilitated by hydroxylases, which introduce a hydroxyl group into the substrate, leading to the formation of the desired product.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The pharmacological and environmental behaviors of phenoxypropanoic acid derivatives are heavily influenced by substituents on the phenoxy ring and the α-carbon. Key comparisons include:

Degradation Pathways and Environmental Impact

- Hydroxylated Derivatives: Compounds like 2-(4-hydroxyphenoxy)propanoic acid (HPPA) are metabolites of fenoxaprop-ethyl, a chiral herbicide. Hydroxylation increases biodegradability compared to chlorinated analogs, reducing environmental persistence .

- Chlorinated Analogs : Clofibric acid exhibits environmental persistence due to its stable C–Cl bond, with half-lives exceeding 20 years in groundwater .

- Degradation Products : Alkaline degradation of ciprofibrate yields hydroxylated derivatives (e.g., compounds 9 and 10 in ), highlighting the role of substituents in stability .

Structural Analogues and Functional Implications

- Acidity and Binding: The α-methyl group in 2-methylpropanoic acid derivatives enhances steric hindrance and acidity (pKa ~3–4), improving binding to PPARs compared to non-methylated analogs .

- Ester vs. Acid Forms: Prodrugs like fenofibrate (isopropyl ester of fenofibric acid) exhibit improved bioavailability, while free acids (e.g., clofibric acid) show faster renal excretion .

Key Research Findings and Data

Pharmacokinetic Data for Fibrates

Environmental Toxicity of Fibrates

Biological Activity

Overview

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, also known as (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA), is a compound of significant interest primarily due to its role as an intermediate in the synthesis of aryloxyphenoxypropionic acid-type herbicides. Its biological activity is linked to various mechanisms that impact both plant and microbial systems, making it a focal point for research in agrochemicals and biotechnology.

The biological activity of this compound involves several key mechanisms:

- Herbicidal Activity : It acts as a precursor for herbicides that inhibit specific enzymes in the biosynthetic pathways of plants, particularly those involved in fatty acid synthesis. This inhibition leads to disrupted growth and development in target weeds.

- Microbial Interaction : The compound has been shown to interact with microbial enzymes, enhancing the production of HPOPA through biotransformation processes. For instance, research indicates that hydrogen peroxide supplementation can significantly increase HPOPA production in Beauveria bassiana, suggesting that oxidative stress may enhance microbial biosynthesis pathways .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing insights into its efficacy and applications:

- Production Enhancement : A study demonstrated that adding hydrogen peroxide during fermentation with B. bassiana resulted in a 1.23-fold increase in HPOPA titer, indicating the potential for optimizing production through controlled oxidative conditions .

- Comparative Analysis : The compound is compared with similar structures like 2-phenoxypropionic acid and 4-hydroxyphenoxyacetic acid, highlighting its unique structural properties and functional roles in herbicide synthesis .

- Ecotoxicological Studies : Investigations into the environmental impacts of HPOPA derivatives have shown varying degrees of ecotoxicity, emphasizing the need for careful assessment during herbicide development .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C9H10O4 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 67648-64-0 |

| Herbicide Class | Aryloxyphenoxypropionic acids |

Case Studies

- Case Study 1 : In a controlled experiment, B. bassiana was treated with varying concentrations of hydrogen peroxide to assess its impact on HPOPA production. Results indicated a significant increase in yield, suggesting that oxidative agents can be strategically used to enhance microbial production systems .

- Case Study 2 : A comparative study assessed the herbicidal efficacy of HPOPA against common weeds. The results showed that formulations containing HPOPA exhibited superior weed control compared to traditional herbicides, likely due to its targeted action on specific metabolic pathways .

Q & A

Q. What are the optimized synthetic routes for 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves alkylation of 4-hydroxyphenol with methylpropanoic acid derivatives followed by hydrolysis. For example, alkylation with methyl acrylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields ester intermediates, which are hydrolyzed using NaOH/EtOH to the final acid . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:alkylating agent) significantly impact yields (70–85%). Purification via recrystallization or column chromatography is critical to remove regioisomers .

Q. How does stereochemistry affect the biological activity of this compound?

Answer: The (R)-enantiomer of structurally similar compounds (e.g., (R)-2-(4-hydroxyphenoxy)propanoic acid) shows enhanced receptor binding due to spatial compatibility with hydrophobic pockets in enzymes like cyclooxygenase (COX). Chiral HPLC or enzymatic resolution methods are used to isolate enantiomers, with bioactivity assays (e.g., COX inhibition) confirming stereospecific effects .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

Answer:

- Structural analysis : NMR (¹H/¹³C) for confirming the hydroxyphenoxy and methylpropanoic moieties. Key signals include aromatic protons at δ 6.7–7.1 ppm and methyl groups at δ 1.4–1.6 ppm .

- Quantification : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- Metabolite profiling : LC-MS/MS in negative ion mode to detect hydroxylated or conjugated metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from assay conditions (e.g., cell vs. tissue models) or impurity profiles. For example, COX-2 inhibition data may vary due to:

- Impurity thresholds : Residual solvents (e.g., DMF) at >0.1% can nonspecifically inhibit enzymes .

- Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to standardize cellular uptake .

- Orthogonal assays : Validate findings with siRNA knockdowns or receptor-binding crystallography .

Q. What strategies enhance the metabolic stability of this compound in preclinical models?

Answer: Structural modifications such as:

- Ester prodrugs : Ethyl or methyl esters (e.g., ethyl 2-(4-hydroxyphenoxy)propanoate) improve oral bioavailability by resisting first-pass hydrolysis .

- Deuteriation : Replacing labile hydrogen atoms (e.g., α-methyl group) reduces CYP450-mediated oxidation .

- PEGylation : Polyethylene glycol conjugates extend half-life in plasma by reducing renal clearance .

Q. What is the compound’s mechanism of action in modulating lipid metabolism, and how does it compare to structurally related acids?

Answer: In vitro studies on analogs (e.g., 2-(3-chlorophenyl)-2-methylpropanoic acid) show activation of PPARα/γ receptors, reducing triglyceride synthesis in hepatocytes. Key differences include:

Q. How do computational models predict the compound’s interaction with neurological targets like mGluR2?

Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

- Binding affinity : The hydroxyphenoxy group forms π-π interactions with mGluR2’s Phe586, while the methylpropanoic acid hydrogen-bonds to Ser668 .

- Allosteric modulation : Free energy calculations (MM-PBSA) suggest a ΔG of −9.2 kcal/mol, indicating strong stabilization of the active receptor conformation .

Methodological Guidelines

Q. Designing in vivo studies to evaluate anti-inflammatory efficacy: What endpoints and controls are critical?

Answer:

- Endpoints : Plasma TNF-α/IL-6 levels (ELISA), paw edema reduction (plethysmometry), and histopathological scoring of inflamed tissues .

- Controls : Use indomethacin (10 mg/kg) as a positive control and vehicle-treated cohorts. Include sham-operated animals to distinguish systemic vs. local effects .

- Dosing : Oral administration at 25–100 mg/kg BID for 7 days, with PK sampling to correlate exposure and response .

Q. What protocols mitigate oxidative degradation during long-term stability studies?

Answer:

- Storage : Lyophilized powder at −80°C under argon, with desiccants (silica gel) to prevent hydrolysis .

- Formulation : Add antioxidants (0.01% BHT) in aqueous buffers (pH 6.8) to suppress radical-mediated degradation .

- Monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with UPLC tracking of degradation products (e.g., quinone derivatives) .

Data Interpretation

Q. How should researchers address low reproducibility in enzyme inhibition assays?

Answer: Standardize protocols by:

- Enzyme source : Use recombinant human enzymes (e.g., Sigma-Aldrich COX-2) to minimize batch variability .

- Substrate saturation : Pre-incubate enzymes with excess arachidonic acid (100 μM) to ensure Vmax conditions .

- Statistical rigor : Include triplicate technical replicates and report IC₅₀ values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.